molecular formula C18H16N4NaO8S2 B1199217 Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate CAS No. 6360-07-2

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

Cat. No.: B1199217
CAS No.: 6360-07-2
M. Wt: 503.5 g/mol
InChI Key: QWYLBRPRSZITOS-UHFFFAOYSA-N
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Description

Lissamine fast red is an organic sodium salt that is the disodium salt of 5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonic acid. Used along with acid fuchsin as a constituent of the plasma staining solution in Lendrum's Picro-Mallory for fibrin. It has a role as a histological dye and a fluorochrome. It contains a lissamine fast red(2-).

Scientific Research Applications

1. Therapeutic Applications in Infections

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate has been observed to have significant therapeutic value in the treatment of various infections. Early studies highlighted its efficacy in treating haemolytic streptococcal infections, pneumococcal infections, meningococcal meningitis, and meningococcemia in human beings (Long & Bliss, 1937). Additionally, its derivative, prontosil, showed effectiveness in cases of beta-hemolytic streptococcal infections (Paton, 1939).

2. Chemical Characterization and Applications

A study conducted in 2022 focused on the synthesis and solvatochromic behavior of water-soluble azohydroxynaphthalenes, which include derivatives of the compound . These compounds have potential applications as solvatochromic probes, food, and drug color additives (Thomas & Adegoke, 2022).

3. Anticonvulsive Properties

Research has shown that this compound, under the name azosulfamide, exhibits anticonvulsive action in patients with epilepsy. It was found to have a therapeutic effect in reducing seizure frequencies in epileptic patients (Cohen & Cobb, 1941).

4. Industrial and Environmental Applications

The compound's derivatives have been evaluated for their degradation capability in industrial and environmental contexts. One study explored the high-energy radiation-induced degradation of H-acid and its derivative in aqueous solutions, which are components of many azo dyes (Pálfi, Takács, & Wojnárovits, 2007). Another investigation focused on the decolorization and degradation of commercial azo dyes by specific bacterial strains, showcasing the compound's role in environmental bioremediation (Pathak, Soni, & Chauhan, 2014).

Safety and Hazards

The compound has a hazard code of Xi . Unfortunately, the specific safety and hazard information is not provided in the search results.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate involves the diazotization of 4-acetylamino-2-sulphophenylamine followed by coupling with 6-amino-4-hydroxynaphthalene-2,7-disulphonic acid. The resulting product is then treated with sodium hydroxide to form the disodium salt.", "Starting Materials": [ "4-acetylamino-2-sulphophenylamine", "6-amino-4-hydroxynaphthalene-2,7-disulphonic acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 4-acetylamino-2-sulphophenylamine in hydrochloric acid and cool to 0°C.", "Add a solution of sodium nitrite to the mixture and stir for 30 minutes.", "Dissolve 6-amino-4-hydroxynaphthalene-2,7-disulphonic acid in water and add the diazonium salt solution dropwise with stirring.", "Maintain the temperature at 0°C for 1 hour and then allow the mixture to warm to room temperature.", "Add sodium hydroxide to the mixture until the pH is 7-8.", "Filter the resulting product and wash with water.", "Dry the product and recrystallize from water to obtain Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate." ] }

CAS No.

6360-07-2

Molecular Formula

C18H16N4NaO8S2

Molecular Weight

503.5 g/mol

IUPAC Name

disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C18H16N4O8S2.Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);

InChI Key

QWYLBRPRSZITOS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N)S(=O)(=O)O.[Na]

6360-07-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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